5-Methyl-4-propylthiophene-2-carboxylic acid
Overview
Description
5-Methyl-4-propylthiophene-2-carboxylic acid: is an organic compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol . This compound belongs to the thiophene family, which is characterized by a sulfur-containing five-membered aromatic ring. The presence of methyl and propyl groups on the thiophene ring, along with a carboxylic acid functional group, makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-propylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of thiophene derivatives followed by carboxylation. For instance, starting with 4-propylthiophene, a Friedel-Crafts acylation reaction can be performed using methyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be hydrolyzed to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for downstream processing, such as continuous extraction and solvent switching, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4-propylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of esters or amides.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-4-propylthiophene-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity against certain enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Methyl-4-propylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the thiophene ring can interact with hydrophobic pockets within the target protein, enhancing binding affinity .
Comparison with Similar Compounds
- 4-Methylthiophene-2-carboxylic acid
- 5-Ethyl-4-methylthiophene-2-carboxylic acid
- 5-Propylthiophene-2-carboxylic acid
Uniqueness: 5-Methyl-4-propylthiophene-2-carboxylic acid is unique due to the specific arrangement of its substituents on the thiophene ring. The presence of both methyl and propyl groups, along with the carboxylic acid functional group, imparts distinct chemical and physical properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-methyl-4-propylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-3-4-7-5-8(9(10)11)12-6(7)2/h5H,3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGCRQYVYZJGHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395051 | |
Record name | 5-methyl-4-propylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790263-47-7 | |
Record name | 5-methyl-4-propylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Methyl-4-propylthiophene-2-carboxylic acid being synthesized in the research?
A1: The research highlights the use of this compound as a model compound to demonstrate the capabilities of their novel reactor platform. The authors successfully synthesized this compound through a multistep process, showcasing the platform's ability to handle both batch and flow reactions, including automated downstream processing. This suggests the platform's potential for synthesizing a wide range of complex molecules efficiently.
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